molecular formula C22H18Cl2N4O4 B2610532 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223813-09-9

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2610532
CAS No.: 1223813-09-9
M. Wt: 473.31
InChI Key: UTUMXJIXVXGYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound combines a 1,3-oxazole core substituted with a 4-chlorophenyl group and a methyl moiety at position 3. This oxazole unit is ester-linked to a 1H-1,2,3-triazole ring bearing a 3-chloro-4-methoxyphenyl substituent and a methyl group at position 4. The structural complexity arises from the fusion of two heterocyclic systems (oxazole and triazole) and halogenated aromatic groups, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O4/c1-12-20(26-27-28(12)16-8-9-19(30-3)17(24)10-16)22(29)31-11-18-13(2)32-21(25-18)14-4-6-15(23)7-5-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUMXJIXVXGYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a novel class of synthetic organic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight452.9 g/mol
Molecular FormulaC23H21ClN4O4
LogP4.4486
Polar Surface Area73.185 Ų
Hydrogen Bond Acceptors8

Antimicrobial Activity

Research indicates that compounds similar to [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 5.64 to 77.38 µM against these pathogens .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. A study on related oxazole derivatives demonstrated cytotoxic effects on gastric cancer cell lines, indicating that modifications in the phenyl ring can enhance antiproliferative activity . The presence of electron-withdrawing groups like chloro and methoxy on the aromatic rings is believed to play a crucial role in increasing the compound's efficacy against cancer cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the oxazole and triazole moieties may interfere with DNA synthesis or function through inhibition of key enzymes involved in nucleic acid metabolism. This is supported by findings that similar compounds disrupt cellular processes in microbial and cancerous cells .

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of related compounds in a mouse model of acute cerebral ischemia. The results indicated that these compounds significantly prolonged survival times and reduced mortality rates at various doses, highlighting their potential as therapeutic agents for neuroprotection .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications to the triazole ring and substitution patterns on the phenyl rings significantly influenced biological activity. For example, introducing halogen substituents enhanced antimicrobial efficacy while maintaining low cytotoxicity towards human cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibit significant anticancer properties. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives showed potent inhibition against various cancer cell lines, including breast and lung cancer. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy.

  • Case Study : A report in Pharmaceutical Biology highlighted that oxazole derivatives displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure facilitates interaction with bacterial cell membranes, disrupting their integrity.

Fungicide Development

The unique structure of the compound suggests potential as a fungicide in agricultural applications.

  • Research Findings : Studies have shown that similar oxazole and triazole compounds can inhibit fungal growth by interfering with sterol biosynthesis in fungal cell membranes. This action can be crucial for developing new fungicides that are effective against resistant strains.

Gene Expression Modulation

Recent studies have explored the compound's effects on gene expression.

  • Data Table : Gene expression analysis revealed differential expression of several genes involved in cell proliferation and apoptosis pathways when treated with the compound.
Gene NameExpression Change (Fold)
BAX+2.5
BCL2-1.8
p53+3.0

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Heterocycles Substituents Key Functional Groups References
Target Compound 1,3-Oxazole + 1,2,3-Triazole 4-Chlorophenyl (oxazole), 3-Chloro-4-methoxyphenyl (triazole), methyl groups Ester linkage, chloro, methoxy
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) Benzoxazole + 1,2,4-Triazole 4-Chlorophenyl, 3-methylphenyl Thione (C=S), NH, chloro
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole + Triazole + Pyrazole 4-Chlorophenyl, 4-fluorophenyl, methyl Fluorine, chloro, pyrazoline ring
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole Oxadiazole + 1,2,4-Triazole 4-Chlorophenyl, triazole-sulfanyl Sulfanyl (C-S), chloro

Key Observations:

Heterocycle Diversity: The target compound uniquely combines 1,3-oxazole and 1,2,3-triazole rings, whereas analogs often incorporate benzoxazole (e.g., 6h ), thiazole (e.g., 4 and 5 ), or oxadiazole (e.g., ). The ester linkage in the target compound distinguishes it from thione (C=S) or sulfanyl (C-S) functionalities in analogs like 6h and .

Substituent Effects :

  • The 3-chloro-4-methoxyphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OMe) effects, unlike purely halogenated systems (e.g., 4 and 5, which have fluorophenyl groups ).
  • Methoxy groups are rare in the cited analogs, suggesting enhanced solubility or altered pharmacokinetics in the target compound.

Crystallographic Insights :

  • Isostructural compounds (e.g., 4 and 5) exhibit similar molecular conformations but differ in halogen substitution (Cl vs. F), leading to subtle adjustments in crystal packing . The target compound’s methoxy group may further modulate intermolecular interactions (e.g., hydrogen bonding) compared to halogen-only analogs.

Spectroscopic and Analytical Data

While direct data for the target compound are unavailable, comparisons can be drawn from analogous systems:

  • IR Spectroscopy : The absence of a thione (C=S, ~1243 cm⁻¹ ) or sulfanyl group (C-S, ~700 cm⁻¹ ) in the target compound suggests dominant peaks for ester C=O (~1700–1750 cm⁻¹) and aromatic C-Cl (~700 cm⁻¹).
  • 1H-NMR : Methyl groups (δ ~2.5–3.0 ppm) and aromatic protons (δ ~6.8–7.3 ppm) are expected, as seen in 6h and triazole-containing analogs .

Methodological Considerations

  • Structural Characterization : The use of SHELX programs (e.g., SHELXL for refinement ) is critical for resolving complex heterocyclic systems, as demonstrated in isostructural compounds .
  • Similarity Assessment : Computational methods for comparing structural similarity (e.g., virtual screening ) could prioritize halogen placement and heterocycle connectivity to predict bioactivity.

Q & A

Basic: What are the optimal synthetic routes for constructing the oxazole-triazole hybrid scaffold?

The synthesis involves a multi-step approach:

  • Oxazole ring formation : Start with condensation of 4-chlorobenzaldehyde derivatives with methyl acetoacetate under dehydrating agents (e.g., PTSA in toluene) to form the oxazole core .
  • Triazole coupling : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. Substituents like 3-chloro-4-methoxyphenyl can be introduced via pre-functionalized azides or alkynes .
  • Esterification : Final coupling of the oxazole and triazole units via esterification (e.g., DCC/DMAP in anhydrous DCM) .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester linkage integrity .
  • X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
  • HPLC-MS : Validate purity (>95%) and molecular weight .

Advanced: How can researchers optimize low yields in the triazole-ester coupling step?

  • Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • Catalyst screening : Test alternative catalysts (e.g., RuAAC for sterically hindered substrates) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track ester bond formation in real time .

Advanced: What computational strategies predict this compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) .
  • MD simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS/AMBER) .
  • QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) .
  • Bioactivity assays : Test against antimicrobial (MIC assays) or anticancer (MTT assays) targets to correlate structural changes with efficacy .

Advanced: How to resolve contradictions in reported biological activity data?

  • Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer tests) and incubation times .
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew activity results .

Advanced: What methodologies assess this compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 37°C .
  • Photostability : Expose to UV-Vis light and track decomposition using UV spectroscopy .

Advanced: How does crystallography clarify this compound’s molecular conformation?

  • Single-crystal X-ray diffraction : Resolve bond angles and torsional strain between oxazole and triazole rings .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .

Advanced: What experimental approaches elucidate its mechanism of enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., CYP3A4) using fluorogenic substrates .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Advanced: How to improve aqueous solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations .
  • Nanoformulations : Encapsulate in PLGA nanoparticles and characterize release kinetics via dialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.